molecular formula C15H32N4O6 B1192084 3-(Azido-PEG5-amino)propanol

3-(Azido-PEG5-amino)propanol

Cat. No. B1192084
M. Wt: 364.44
InChI Key: QVTMKPNWEOZQRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azido-PEG5-amino)propanol is a PEG Linker.

Scientific Research Applications

Enhancing Polymer Functionality

3-(Azido-PEG5-amino)propanol is also instrumental in enhancing the functionality of polymers. For instance, it is used in the preparation of “click” hydrogels from polyaspartamide derivatives. These hydrogels, characterized by their swelling properties, are synthesized using tri-arm PEG and PEG-co-poly(amino urethane) azides as crosslinking agents. The azido-functionalized this compound contributes to the formation of hydrogels that are not only physically strong but also pH-sensitive due to their amino urethane groups, indicating potential bioapplications in drug delivery and tissue engineering (Huynh et al., 2013).

Contributions to Bioconjugation and Surface Modification

The compound is significant in the field of bioconjugation and surface modification. It has been used to create substrates for spatially controlled dynamic cell adhesion. An example of this application is the cell-repellent APP (azido-[polylysine-g-PEG]) that leverages this compound for creating substrates that trigger cell adhesion, migration, or shape change upon the simple addition of a functional peptide. This technique is highly accessible and has diverse applications, including tissue motility assays and patterned coculturing (van Dongen et al., 2013).

Role in Synthesizing Functional Polymers

This compound plays a crucial role in synthesizing functional polymers, such as the combination of "clip" and "click" chemistries for PEGylation of degradable aliphatic polyesters. This innovative approach provides a versatile pathway for synthesizing functional amphiphilic and degradable copolymers, which are valuable for biomedical applications, particularly in drug delivery (Freichels et al., 2011).

properties

Molecular Formula

C15H32N4O6

Molecular Weight

364.44

IUPAC Name

3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]propan-1-ol

InChI

InChI=1S/C15H32N4O6/c16-19-18-4-7-22-9-11-24-13-15-25-14-12-23-10-8-21-6-3-17-2-1-5-20/h17,20H,1-15H2

InChI Key

QVTMKPNWEOZQRR-UHFFFAOYSA-N

SMILES

C(CNCCOCCOCCOCCOCCOCCN=[N+]=[N-])CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-(Azido-PEG5-amino)propanol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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